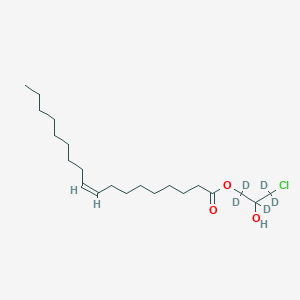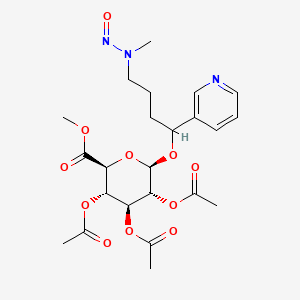
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester is a complex organic compound. It is a derivative of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, which is known for its presence in tobacco and its role as a potent carcinogen. The addition of the O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester moiety is designed to enhance its solubility and bioavailability, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester typically involves multiple steps:
Formation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol: This step involves the nitrosation of 1-(3-pyridyl)-1-butanol using nitrosating agents such as sodium nitrite in the presence of an acid.
Acetylation of beta-D-glucuronic Acid: Beta-D-glucuronic acid is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form O-2,3,4-Tri-O-acetyl-beta-D-glucuronic acid.
Esterification: The final step involves the esterification of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol with O-2,3,4-Tri-O-acetyl-beta-D-glucuronic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrosamine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrosamine group, converting it to an amine.
Substitution: The acetyl groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like hydroxylamine or hydrazine in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Hydroxyl or hydrazine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a model to study nitrosamine chemistry and its interactions with various biological molecules.
Biology
It serves as a probe to understand the metabolic pathways of nitrosamines and their detoxification mechanisms in living organisms.
Medicine
Research focuses on its role as a carcinogen and the development of inhibitors to block its formation or activity.
Industry
Mechanism of Action
The compound exerts its effects primarily through its nitrosamine moiety, which can form DNA adducts leading to mutations and cancer. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine: Another potent carcinogenic nitrosamine.
N-Nitrosopyrrolidine: A structurally similar nitrosamine with carcinogenic properties.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester is unique due to its enhanced solubility and bioavailability, making it more suitable for in vivo studies compared to other nitrosamines.
Properties
Molecular Formula |
C23H31N3O11 |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C23H31N3O11/c1-13(27)33-18-19(34-14(2)28)21(35-15(3)29)23(37-20(18)22(30)32-5)36-17(9-7-11-26(4)25-31)16-8-6-10-24-12-16/h6,8,10,12,17-21,23H,7,9,11H2,1-5H3/t17?,18-,19-,20-,21+,23+/m0/s1 |
InChI Key |
BCLJPJDJCJTGOS-YXSXYNFXSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(CCCN(C)N=O)C2=CN=CC=C2)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CCCN(C)N=O)C2=CN=CC=C2)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


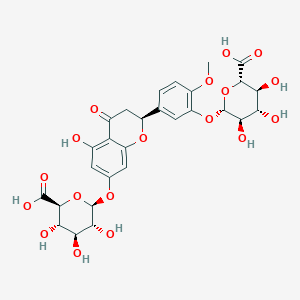

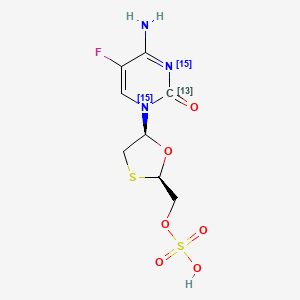

![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
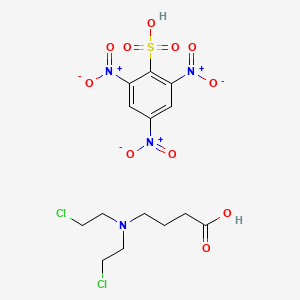
![2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride](/img/structure/B13840690.png)
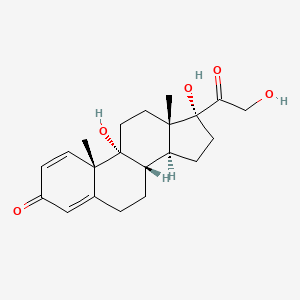
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)
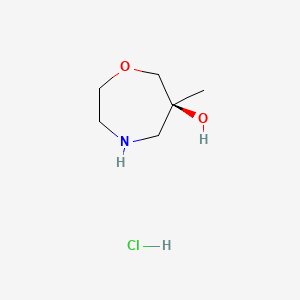

![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
![10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13840736.png)
